1,2-Diphenylpropane-1,2-diol

CAS No.: 41728-16-9

Cat. No.: VC1969116

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41728-16-9 |

|---|---|

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 1,2-diphenylpropane-1,2-diol |

| Standard InChI | InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 |

| Standard InChI Key | KVDNJQJZESZZST-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O |

| Canonical SMILES | CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O |

Introduction

Chemical Identity and Structure

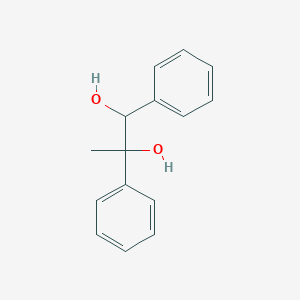

1,2-Diphenylpropane-1,2-diol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . It consists of two phenyl rings attached to positions 1 and 2 of a propane backbone, with hydroxyl groups also present at these positions, creating a 1,2-diol functional group arrangement . The compound has the CAS registry number 41728-16-9 .

Structural Representation

The structure of 1,2-diphenylpropane-1,2-diol features two phenyl rings connected to a central propane chain with hydroxyl groups at the C1 and C2 positions. The presence of two stereogenic centers (the carbon atoms with hydroxyl groups) leads to multiple stereoisomers . Its chemical structure can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1,2-diphenylpropane-1,2-diol |

| InChI | InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 |

| SMILES | CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O |

| InChIKey | KVDNJQJZESZZST-UHFFFAOYSA-N |

Table 1: Chemical identifiers for 1,2-diphenylpropane-1,2-diol

Physical Properties

1,2-Diphenylpropane-1,2-diol exhibits specific physical characteristics that are important for its identification, handling, and application in laboratory settings. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 228.29 g/mol |

| Density | 1.164 g/cm³ |

| Boiling Point | 382.9°C at 760 mmHg |

| Flash Point | 182.2°C |

| Vapor Pressure | 1.52E-06 mmHg at 25°C |

| Physical State | Solid |

| Exact Mass | 228.115 g/mol |

Table 2: Physical properties of 1,2-diphenylpropane-1,2-diol

The compound's high boiling point and low vapor pressure are consistent with its molecular weight and the presence of hydroxyl groups capable of hydrogen bonding, which increases intermolecular forces .

Stereochemistry and Conformational Analysis

Stereoisomers

Due to the presence of two stereogenic centers, 1,2-diphenylpropane-1,2-diol can exist in multiple stereoisomeric forms, including:

-

(1S,2R)-1,2-diphenylpropane-1,2-diol

-

(1R,2S)-1,2-diphenylpropane-1,2-diol

-

(1S,2S)-1,2-diphenylpropane-1,2-diol

-

(1R,2R)-1,2-diphenylpropane-1,2-diol

The stereochemistry significantly affects the compound's physical properties, particularly melting point ranges, which can differ by approximately 10°C between diastereomers .

Conformational Analysis

| Conformer ID | Population (%) | α (deg) | β (deg) | γ (deg) |

|---|---|---|---|---|

| 1-c6 | 53.1 | -57.1 | 44.8 | -66.7 |

| 1-c1 | 29.1 | -58.5 | 49.5 | 160.5 |

| 1-c5 | 6.7 | -56.1 | 144.3 | 47.8 |

Table 3: Major conformational populations for 1,2-diphenylpropane-1,2-diol in chloroform solution

Synthesis Methods

Grignard Reaction

A prominent synthesis pathway for 1,2-diphenylpropane-1,2-diol involves the stereoselective addition of methylmagnesium iodide (MeMgI) to benzoin. This undergraduate laboratory experiment demonstrates the principles of diastereoselectivity in organic chemistry :

-

Treatment of (+/-)-benzoin with MeMgI yields a single diastereomer of (+/-)-1,2-diphenyl-1,2-propanediol

-

The diastereoselectivity can be rationalized by the Cram chelate model, where MeMgI preferentially adds to the least sterically hindered face of the carbonyl group

-

The reaction proceeds through a rigid, five-membered cyclic intermediate

-

The stereochemical outcome can be verified through melting point determination

This synthesis method is particularly valuable because it demonstrates π-facial discrimination and allows students to establish the stereochemical course of kinetically controlled nucleophilic addition to a carbonyl group .

Chemical Reactions

Oxidative Cleavage

1,2-Diphenylpropane-1,2-diol undergoes oxidative cleavage of the C-C bond between the two hydroxyl-bearing carbons. This reaction has significant synthetic utility and has been the subject of recent catalytic research:

-

Traditional oxidizing agents like sodium periodate can cleave the C-C bond to yield carbonyl compounds

-

Recent developments involve atomically dispersed cobalt (3.8 wt% Co) on N-doped carbon catalysts

-

These catalysts enable the oxidative cleavage using molecular oxygen under mild conditions

-

The reaction can produce esters, ketones, or aldehydes depending on the substrate and conditions

The mechanistic studies of this reaction suggest a sequence involving stepwise oxidation, nucleophilic addition, and C-C bond cleavage, with two potential reaction pathways identified .

Natural Occurrence and Derivatives

Derivatives of diphenylpropane-1,2-diol have been isolated from natural sources. For example, eryvarinols A and B, which are diphenylpropan-1,2-diol syringates, were isolated from the roots of Erythrina variegata . These compounds feature a diphenylpropan-1,2-diol backbone with additional functional groups:

-

Eryvarinol A: 1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol

These natural products represent unusual diphenylpropan-1,2-diols with a syringyl group, highlighting the structural diversity of this compound class in nature .

Applications in Research

Stereochemical Studies

1,2-Diphenylpropane-1,2-diol serves as an important model compound for studying:

-

Diastereoselectivity in nucleophilic additions

-

Conformational analysis of 1,2-diols

-

Solvent-solute interactions with hydrogen-bonding solvents

-

Vibrational circular dichroism (VCD) spectroscopy for determining absolute configuration

Catalyst Development

The compound and its derivatives have been used as substrates for evaluating the performance of novel catalysts, particularly in oxidative C-C bond cleavage reactions. Research has demonstrated that:

-

Atomically dispersed cobalt catalysts can effectively cleave the C-C bond in 1,2-diols

-

The reaction can proceed under mild conditions (room temperature and air pressure for internal diols)

-

The catalysts can be reused multiple times without regeneration treatment

-

The reaction exhibits high selectivity for specific products based on substrate structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume